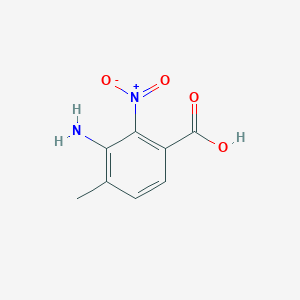

3-Amino-4-methyl-2-nitrobenzoic acid

Description

Structure

3D Structure

Properties

IUPAC Name |

3-amino-4-methyl-2-nitrobenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8N2O4/c1-4-2-3-5(8(11)12)7(6(4)9)10(13)14/h2-3H,9H2,1H3,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JLWAVVAJFWDXEF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=C(C=C1)C(=O)O)[N+](=O)[O-])N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40408102 | |

| Record name | 3-amino-4-methyl-2-nitrobenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40408102 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

196.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

37901-90-9 | |

| Record name | 3-amino-4-methyl-2-nitrobenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40408102 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

physicochemical properties of 3-Amino-4-methyl-2-nitrobenzoic acid

An In-depth Technical Guide on the Physicochemical Properties of 3-Amino-4-methyl-2-nitrobenzoic acid

Abstract

This compound (CAS No: 37901-90-9) is a substituted aromatic carboxylic acid of significant interest in synthetic organic chemistry. Its multifunctional structure, featuring amino, methyl, and nitro groups ortho and meta to a carboxylic acid, makes it a versatile building block for the synthesis of complex heterocyclic compounds and novel pharmaceutical intermediates. Understanding its physicochemical properties is paramount for its effective utilization in laboratory synthesis, process development, and drug discovery pipelines. This guide provides a comprehensive overview of the core , offers detailed experimental protocols for their determination, and discusses the implications of these properties for research and development. While experimental data for this specific molecule is limited, this guide synthesizes available information and provides expert analysis based on structurally related compounds to offer reliable estimations and practical guidance.

Introduction and Molecular Structure

This compound is an organic compound featuring a benzene ring substituted with four different functional groups. The relative positions of these groups—a carboxylic acid at C1, a nitro group at C2, an amino group at C3, and a methyl group at C4—create a unique electronic and steric environment that dictates its chemical behavior and physical properties. The interplay between the electron-withdrawing nitro and carboxylic acid groups and the electron-donating amino and methyl groups influences the molecule's acidity, reactivity, and intermolecular interactions.

The molecular structure is crucial for its role as a synthetic precursor. The amino group can be readily diazotized for Sandmeyer-type reactions, while the carboxylic acid allows for amide bond formation. The nitro group can be reduced to an amine, opening pathways to a different set of derivatives. This multifunctionality makes it a valuable starting material for constructing diverse molecular scaffolds.

Caption: 2D structure of this compound.

Core Physicochemical Properties

Direct experimental data for this compound are not widely published. The following table summarizes its fundamental properties, with estimations for key values based on the analysis of structurally similar compounds. These estimations provide a valuable baseline for researchers.

| Property | Value / Description | Source / Rationale |

| IUPAC Name | This compound | - |

| CAS Number | 37901-90-9 | [1][2] |

| Molecular Formula | C₈H₈N₂O₄ | [1] |

| Molecular Weight | 196.16 g/mol | [1][2] |

| Physical State | Solid at room temperature. | [1] |

| Melting Point | Estimated: 170-190 °C | Estimation: Based on related isomers. 3-Amino-4-methylbenzoic acid melts at 164-168 °C[3], while the introduction of a nitro group generally increases the melting point due to stronger intermolecular forces. For example, 3-nitrobenzoic acid melts at 139-143 °C[4]. The presence of both amino and nitro groups with potential for intramolecular hydrogen bonding makes a precise prediction difficult without experimental data. |

| Solubility | Water: Limited aqueous solubility. Organic Solvents: Expected to be soluble in polar organic solvents like ethanol, acetone, and DMSO. | Rationale: The carboxylic acid and amino groups can form hydrogen bonds with water, but the overall aromatic structure limits aqueous solubility[5]. Solubility is expected to increase in alkaline aqueous solutions due to the deprotonation of the carboxylic acid to form a more soluble carboxylate salt[5]. |

| pKa | Estimated: 3.5 - 4.5 | Estimation: The pKa of benzoic acid is ~4.2. The electron-withdrawing nitro group at the ortho position will significantly increase the acidity (lower the pKa). The electron-donating amino and methyl groups will slightly decrease the acidity (raise the pKa). The net effect is a predicted pKa slightly lower than that of benzoic acid. |

Spectroscopic Profile (Predicted)

-

¹H NMR: The proton NMR spectrum is expected to show two distinct signals in the aromatic region corresponding to the two protons on the benzene ring. Due to their different electronic environments, they would likely appear as doublets. A singlet for the methyl group (CH₃) protons would be expected around 2.1-2.5 ppm. The amino (NH₂) protons would likely appear as a broad singlet, and the carboxylic acid (COOH) proton as a very broad singlet at a downfield chemical shift (>10 ppm).

-

¹³C NMR: The carbon NMR spectrum should display eight distinct signals for the eight carbon atoms in the molecule, as there is no plane of symmetry. The carbonyl carbon of the carboxylic acid would be the most downfield signal (around 165-175 ppm). The aromatic carbons would appear in the 110-150 ppm range, and the methyl carbon would be the most upfield signal (around 15-25 ppm).

-

Infrared (IR) Spectroscopy: The IR spectrum would be characterized by several key absorption bands:

-

A broad O-H stretch from the carboxylic acid around 2500-3300 cm⁻¹.

-

N-H stretching from the amino group around 3300-3500 cm⁻¹.

-

A C=O stretch from the carboxylic acid around 1700 cm⁻¹.

-

Asymmetric and symmetric NO₂ stretches around 1530 cm⁻¹ and 1350 cm⁻¹, respectively[6].

-

-

Mass Spectrometry: The molecular ion peak ([M]⁺) in the mass spectrum would be observed at an m/z corresponding to the molecular weight (196.16). Common fragmentation patterns would include the loss of OH (m/z 179) and COOH (m/z 151).

Experimental Protocols for Physicochemical Characterization

For researchers requiring precise data, the following section provides detailed, field-proven methodologies for determining key physicochemical properties.

Melting Point Determination

Causality: The melting point is a fundamental property that indicates the purity of a crystalline solid. A sharp melting range (typically 0.5-1.0°C) is characteristic of a pure compound, while impurities tend to depress and broaden the melting range. This is due to the disruption of the crystal lattice by foreign molecules.

Methodology: Capillary Method

-

Sample Preparation: Ensure the sample is completely dry and finely powdered.

-

Capillary Loading: Load a small amount of the powdered sample into a capillary tube, sealed at one end, to a height of 2-3 mm.

-

Apparatus Setup: Place the capillary tube into a calibrated melting point apparatus.

-

Rapid Heating (Optional): For an unknown sample, perform a rapid heating run to determine an approximate melting range.

-

Accurate Determination: For a precise measurement, start heating at a slow rate (1-2 °C per minute) when the temperature is about 10-15 °C below the approximate melting point.

-

Observation and Recording: Record the temperature at which the first drop of liquid appears (T₁) and the temperature at which the entire sample becomes a clear liquid (T₂). The melting range is reported as T₁ - T₂.

Caption: Workflow for melting point determination.

Aqueous Solubility Determination

Causality: Aqueous solubility is a critical parameter in drug development, as it directly impacts a drug's absorption and bioavailability. The shake-flask method is the gold standard for determining thermodynamic equilibrium solubility.

Methodology: Shake-Flask Method

-

Sample Preparation: Add an excess amount of the solid compound to a known volume of aqueous buffer (e.g., phosphate-buffered saline, pH 7.4) in a glass vial.

-

Equilibration: Seal the vial and agitate it at a constant temperature (e.g., 25°C or 37°C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached. The presence of undissolved solid should be visible.

-

Phase Separation: After equilibration, allow the suspension to settle. Separate the saturated supernatant from the excess solid by centrifugation or filtration (using a syringe filter, e.g., 0.22 µm PTFE).

-

Quantification: Accurately dilute the saturated supernatant with a suitable solvent. Determine the concentration of the dissolved compound using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection or LC-MS.

-

Calculation: Calculate the solubility from the measured concentration and the dilution factor.

Caption: Workflow for aqueous solubility determination.

pKa Determination

Causality: The pKa, or acid dissociation constant, governs the extent of ionization of a molecule at a given pH. This is crucial for predicting a drug's behavior in different physiological environments (e.g., stomach vs. intestine), which affects its absorption, distribution, and excretion. Potentiometric titration is a reliable method for measuring pKa.

Methodology: Potentiometric Titration

-

Solution Preparation: Prepare a solution of the compound at a known concentration (e.g., 1 mM) in a suitable solvent system (often a co-solvent like methanol/water is needed for sparingly soluble compounds).

-

Apparatus Setup: Calibrate a pH meter with standard buffers (e.g., pH 4, 7, and 10). Place the sample solution in a jacketed beaker to maintain a constant temperature and stir with a magnetic stirrer.

-

Titration: If the compound is an acid, titrate the solution by adding small, precise increments of a standardized strong base (e.g., 0.1 M NaOH). Record the pH after each addition.

-

Data Analysis: Plot the measured pH versus the volume of titrant added. The pKa is the pH at the half-equivalence point (the point where half of the acid has been neutralized). This corresponds to the inflection point of the titration curve.

-

Replication: Perform the titration at least in triplicate to ensure reproducibility.

Caption: Workflow for pKa determination.

Applications and Significance in Drug Development

The are critical determinants of its suitability as a synthetic intermediate in drug discovery.

-

Solubility: Adequate solubility in both aqueous and organic media is essential. Poor aqueous solubility can hinder in vitro testing and lead to poor bioavailability in vivo. Solubility in organic solvents is necessary for efficient reaction conditions during synthesis.

-

pKa: The acidity of the carboxylic acid group, influenced by the other substituents, will determine the charge state of the molecule at physiological pH. This impacts its ability to cross cell membranes, bind to target proteins, and its overall ADME (Absorption, Distribution, Metabolism, and Excretion) profile.

-

Synthetic Versatility: The presence of multiple reactive sites allows for the creation of diverse libraries of compounds for high-throughput screening. The specific substitution pattern of this molecule can be exploited to synthesize rigid scaffolds that can be optimized for potent and selective binding to biological targets.

Conclusion

This compound is a valuable, multifunctional building block for chemical synthesis. While comprehensive experimental data on its physicochemical properties are not widely available, this guide provides a robust framework for understanding and predicting its behavior. By employing the detailed experimental protocols outlined herein, researchers can accurately characterize this compound and unlock its full potential in the development of novel molecules for pharmaceutical and other applications. The provided estimations, grounded in the analysis of related structures, serve as a reliable starting point for any research and development endeavor involving this compound.

References

-

RSC Advances. (n.d.). Electronic Supplementary Material (ESI) for RSC Advances. The Royal Society of Chemistry. Retrieved from [Link]

-

Solubility of Things. (n.d.). 3-Methyl-2-nitrobenzoic acid. Retrieved from [Link]

- Google Patents. (n.d.). CN106831460A - The preparation method of the aminobenzoic acid of 3 methyl 4.

-

PubChem. (n.d.). 3-Amino-4-methylbenzoic acid. National Center for Biotechnology Information. Retrieved from [Link]

-

National Institutes of Health. (2024, December 26). Comprehensive benchmarking of computational tools for predicting toxicokinetic and physicochemical properties of chemicals. Retrieved from [Link]

-

PubChem. (n.d.). 3-Methyl-4-nitrobenzoic acid. National Center for Biotechnology Information. Retrieved from [Link]

- Google Patents. (n.d.). CN104356022A - Synthetic method of N-methyl-4-(methyl amino)-3-nitrobenzamide.

- Google Patents. (n.d.). CN105218375A - A kind of synthetic method of 2-methyl-4-nitrobenzoic acid.

-

Wiley Online Library. (n.d.). Experimental and theoretical IR, Raman, NMR spectra of 2-, 3-, and 4-nitrobenzoic acids. Retrieved from [Link]

-

ResearchGate. (2025, May 8). Prediction of Physicochemical Properties. Retrieved from [Link]

-

LookChem. (2025, May 20). 3-nitrobenzoic acid - 121-92-6, C7H5NO4, density, melting point, boiling point, structural formula, synthesis. Retrieved from [Link]

-

Patsnap. (2021, October 8). Preparation method of 3-methyl-4-nitrobenzoic acid. Retrieved from [Link]

-

NIST. (n.d.). 3-Methyl-4-nitrobenzoic acid. National Institute of Standards and Technology. Retrieved from [Link]

-

eScholarship. (n.d.). Advancing physicochemical property predictions in computational drug discovery. Retrieved from [Link]

-

PubChem. (n.d.). 4-(Methylamino)-3-nitrobenzoic acid. National Center for Biotechnology Information. Retrieved from [Link]

-

PubChem. (n.d.). Methyl 4-amino-3-nitrobenzoate. National Center for Biotechnology Information. Retrieved from [Link]

-

Anasazi Instruments. (n.d.). Electrophilic Aromatic Substitution, Nitration of Methyl Benzoate. Retrieved from [Link]

-

PubChem. (n.d.). 3-Amino-2-nitrobenzoic acid. National Center for Biotechnology Information. Retrieved from [Link]

Sources

Spectroscopic Characterization of 3-Amino-4-methyl-2-nitrobenzoic Acid: A Technical Guide

Introduction

3-Amino-4-methyl-2-nitrobenzoic acid is a substituted aromatic carboxylic acid with significant potential in organic synthesis, serving as a versatile building block for novel pharmaceuticals and complex organic materials. The precise arrangement of the amino, methyl, nitro, and carboxylic acid functionalities on the benzene ring dictates its chemical reactivity and dictates its utility in drug design and materials science. Accurate structural elucidation through spectroscopic methods is paramount for its application.

This technical guide provides a comprehensive analysis of the expected spectroscopic signature of this compound, leveraging data from closely related structural isomers to predict its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) characteristics. While direct experimental data for this specific molecule is not widely available in public databases, this document offers a robust, predictive framework for its identification and characterization, grounded in established principles of spectroscopic interpretation.

Predicted Spectroscopic Data Summary

The following tables summarize the predicted spectroscopic data for this compound. These predictions are based on an expert analysis of the spectroscopic data of structural isomers and related compounds.

Table 1: Predicted ¹H NMR Spectroscopic Data for this compound

| Chemical Shift (ppm) | Multiplicity | Assignment |

| ~7.8 - 8.0 | d | Aromatic H (H-6) |

| ~6.8 - 7.0 | d | Aromatic H (H-5) |

| ~4.5 - 5.5 | br s | Amino (-NH₂) |

| ~2.2 - 2.4 | s | Methyl (-CH₃) |

| ~11.0 - 13.0 | br s | Carboxylic Acid (-COOH) |

| Solvent: DMSO-d₆ |

Table 2: Predicted ¹³C NMR Spectroscopic Data for this compound

| Chemical Shift (ppm) | Assignment |

| ~168 - 170 | Carboxylic Acid (C=O) |

| ~150 - 152 | C-NH₂ |

| ~145 - 147 | C-NO₂ |

| ~135 - 137 | C-CH₃ |

| ~128 - 130 | Aromatic CH (C-6) |

| ~118 - 120 | Aromatic CH (C-5) |

| ~115 - 117 | C-COOH |

| ~18 - 20 | Methyl (-CH₃) |

| Solvent: DMSO-d₆ |

Table 3: Predicted Infrared (IR) Spectroscopy Data for this compound

| Wavenumber (cm⁻¹) | Description |

| ~3400 - 3200 | N-H stretch (Amino group) |

| ~3200 - 2500 | O-H stretch (Carboxylic acid) |

| ~1700 - 1680 | C=O stretch (Carboxylic acid) |

| ~1620 - 1600 | N-H bend (Amino group) |

| ~1530 & ~1350 | Asymmetric & Symmetric NO₂ stretch |

| ~1450 - 1400 | C=C stretch (Aromatic ring) |

Table 4: Predicted Mass Spectrometry Data for this compound

| m/z | Relative Intensity (%) | Assignment |

| 196 | High | [M]⁺ (Molecular Ion) |

| 179 | Moderate | [M-OH]⁺ |

| 150 | Moderate to High | [M-NO₂]⁺ |

| 133 | Moderate | [M-NO₂ - OH]⁺ or [M-COOH - H]⁺ |

| Ionization Method: Electron Ionization (EI) |

Detailed Spectroscopic Interpretation

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule.

The proton NMR spectrum of this compound is expected to show distinct signals for the aromatic protons, the amino group, the methyl group, and the carboxylic acid proton.

-

Aromatic Protons: The two aromatic protons (H-5 and H-6) will appear as doublets due to coupling with each other. The electron-withdrawing nitro group at the 2-position and the carboxylic acid at the 1-position will deshield the adjacent proton H-6, causing it to resonate at a lower field (~7.8 - 8.0 ppm). The electron-donating amino group at the 3-position will shield the adjacent proton H-5, shifting it to a higher field (~6.8 - 7.0 ppm).

-

Amino Protons: The protons of the amino group will likely appear as a broad singlet in the region of ~4.5 - 5.5 ppm. The broadness is due to quadrupole broadening from the nitrogen atom and potential hydrogen exchange.

-

Methyl Protons: The methyl group protons will appear as a sharp singlet at ~2.2 - 2.4 ppm.

-

Carboxylic Acid Proton: The acidic proton of the carboxylic acid group is expected to be highly deshielded and will appear as a broad singlet at a very low field, typically between 11.0 and 13.0 ppm.

The carbon NMR spectrum will provide insights into the carbon skeleton.

-

Carbonyl Carbon: The carbon of the carboxylic acid group will be the most downfield signal, appearing around 168 - 170 ppm.

-

Aromatic Carbons: The aromatic carbons will resonate in the range of 115-152 ppm. The carbons directly attached to the electron-withdrawing nitro group (C-2) and the electron-donating amino group (C-3) will be significantly affected. The carbon bearing the amino group (C-3) is predicted to be shielded, while the carbon with the nitro group (C-2) will be deshielded. The quaternary carbons (C-1, C-2, C-3, and C-4) will generally have lower intensities than the protonated carbons (C-5 and C-6).

-

Methyl Carbon: The methyl carbon will appear at a high field, around 18 - 20 ppm.

Infrared (IR) Spectroscopy

IR spectroscopy is a powerful tool for identifying the functional groups present in a molecule. The IR spectrum of this compound is expected to show characteristic absorption bands for the amino, carboxylic acid, and nitro groups.

-

N-H Stretching: The amino group will exhibit two characteristic stretching vibrations in the region of 3400-3200 cm⁻¹, corresponding to the symmetric and asymmetric N-H stretches.

-

O-H Stretching: The carboxylic acid O-H stretch will appear as a very broad band in the 3200-2500 cm⁻¹ region, often overlapping with C-H stretching vibrations.

-

C=O Stretching: A strong, sharp absorption band between 1700 and 1680 cm⁻¹ will be indicative of the carbonyl group of the carboxylic acid.

-

NO₂ Stretching: The nitro group will show two strong absorption bands: an asymmetric stretch around 1530 cm⁻¹ and a symmetric stretch around 1350 cm⁻¹.

-

Aromatic C=C Stretching: Medium to weak absorptions in the 1450-1400 cm⁻¹ region will correspond to the carbon-carbon stretching vibrations within the aromatic ring.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule.

-

Molecular Ion Peak: The molecular ion peak ([M]⁺) for this compound is expected at an m/z of 196, corresponding to its molecular weight.

-

Fragmentation Pattern: Common fragmentation pathways for this molecule under electron ionization (EI) would likely involve the loss of small, stable neutral molecules or radicals:

-

Loss of a hydroxyl radical (-OH) from the carboxylic acid group, resulting in a fragment at m/z 179.

-

Loss of the nitro group (-NO₂) as a neutral molecule, leading to a significant peak at m/z 150.

-

Subsequent loss of a hydroxyl radical from the [M-NO₂]⁺ fragment, giving a peak at m/z 133.

-

Experimental Protocols

The following are generalized protocols for acquiring the spectroscopic data described. Specific parameters may need to be optimized based on the instrumentation and sample characteristics.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Objective: To obtain high-resolution ¹H and ¹³C NMR spectra.

-

Methodology:

-

Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆) in a 5 mm NMR tube.

-

Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher).

-

Data Acquisition:

-

¹H NMR: Acquire a one-dimensional proton spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.

-

¹³C NMR: Acquire a one-dimensional carbon spectrum with proton decoupling. A larger number of scans will be necessary due to the low natural abundance of the ¹³C isotope.

-

-

Data Processing: Process the acquired Free Induction Decay (FID) using appropriate software. Reference the spectra using the residual solvent peak.

-

Fourier-Transform Infrared (FT-IR) Spectroscopy

-

Objective: To identify the functional groups present in the molecule.

-

Methodology:

-

Sample Preparation: Prepare a KBr pellet by mixing a small amount of the sample with dry potassium bromide powder and pressing it into a thin, transparent disk. Alternatively, use an Attenuated Total Reflectance (ATR) accessory.

-

Instrumentation: Use a benchtop FT-IR spectrometer.

-

Data Acquisition: Collect a background spectrum and then the sample spectrum over the range of 4000-400 cm⁻¹.

-

Data Processing: The instrument software will automatically ratio the sample spectrum to the background spectrum to generate the final absorbance or transmittance spectrum.

-

Mass Spectrometry (MS)

-

Objective: To determine the molecular weight and fragmentation pattern.

-

Methodology:

-

Sample Preparation: Dissolve a small amount of the sample in a suitable volatile solvent.

-

Instrumentation: Employ a mass spectrometer with an appropriate ionization source (e.g., Electron Ionization - EI or Electrospray Ionization - ESI).

-

Data Acquisition: Introduce the sample into the ion source. The resulting ions are separated by the mass analyzer based on their mass-to-charge ratio (m/z).

-

Data Analysis: Identify the molecular ion peak and analyze the fragmentation pattern to deduce structural information.

-

Visualizations

Molecular Structure

Caption: Chemical Structure of this compound.

Spectroscopic Analysis Workflow

A Technical Guide to the Synthesis of 3-Amino-4-methyl-2-nitrobenzoic acid

Abstract

This technical guide provides an in-depth exploration of a viable synthetic pathway for 3-Amino-4-methyl-2-nitrobenzoic acid, a substituted aromatic compound with significant potential as a key intermediate in pharmaceutical and materials science. The inherent synthetic challenge lies in the sterically crowded and electronically conflicting nature of the 1,2,3,4-substitution pattern on the benzene ring. This document outlines a logical, multi-step synthesis strategy, beginning from a commercially available precursor. Each step is rationalized based on established principles of organic chemistry, providing detailed protocols and mechanistic insights to guide researchers. The proposed pathway involves a controlled sequence of nitration, selective reduction, and oxidation, designed to overcome the regiochemical challenges and deliver the target molecule efficiently.

Introduction

This compound is a complex aromatic carboxylic acid featuring four distinct functional groups: a carboxyl group, a nitro group, an amino group, and a methyl group. Its structure presents a unique scaffold for the development of novel chemical entities. While this specific molecule is not extensively documented in mainstream literature, its analogues, such as 2-methyl-4-nitrobenzoic acid, are crucial intermediates in the synthesis of important pharmaceuticals, including the V2 receptor antagonist Tolvaptan.[1][2]

The synthesis of polysubstituted aromatic compounds like the target molecule is a non-trivial endeavor. The primary challenge stems from controlling the regioselectivity of electrophilic aromatic substitution reactions. The directing effects of the existing substituents—activating ortho,para-directing (-NH2, -CH3) versus deactivating meta-directing (-COOH, -NO2)—are often in conflict, leading to mixtures of isomers and low yields if the synthetic sequence is not carefully designed.

This guide proposes a robust and logical pathway that navigates these challenges by introducing functional groups in a strategic order, leveraging principles of steric hindrance and electronic control to achieve the desired regiochemistry.

Strategic & Retrosynthetic Analysis

A successful synthesis requires a strategy that installs the functional groups in an order that leverages their innate directing effects. A direct functionalization of a simple benzoic or toluic acid derivative is complicated by competing directive influences. For instance, starting with 3-methylbenzoic acid would likely lead to nitration at the 4 or 6 positions, not the desired 2-position.[3][4]

Therefore, a more effective approach is to build the substitution pattern on a pre-functionalized toluene ring and perform the final oxidation of the benzylic methyl group to a carboxylic acid in the last step.

Our retrosynthetic analysis identifies 3-Amino-4-methyl-2-nitrotoluene as the key precursor. This intermediate can be accessed via the selective reduction of a dinitro precursor, which in turn can be synthesized from a commercially available starting material.

Caption: Retrosynthetic analysis of the target molecule.

Proposed Synthesis Pathway

The proposed forward synthesis is a three-step process designed to strategically build the required functionality around a toluene core before the final oxidation step.

Caption: Proposed three-step synthesis pathway.

Step 1: Nitration of 2-Nitrotoluene

The synthesis commences with the nitration of 2-nitrotoluene. In this electrophilic aromatic substitution, the existing substituents guide the incoming nitronium ion (NO₂⁺). The methyl group (-CH₃) is an ortho,para-director, while the nitro group (-NO₂) is a meta-director. Their combined influence directs the second nitration primarily to the 3- and 5-positions. The formation of 4-methyl-2,3-dinitrotoluene is achieved by leveraging the meta-directing effect of the primary nitro group.

Step 2: Selective Reduction of 4-Methyl-2,3-dinitrotoluene

This is the most critical step, requiring the selective reduction of one of the two nitro groups. The nitro group at the 3-position is sterically hindered by the adjacent methyl group at position 4 and the nitro group at position 2. The nitro group at the 2-position is comparatively less hindered. This difference in steric environment allows for selective reduction. Reagents such as sodium sulfide (Na₂S) or ammonium sulfide ((NH₄)₂S), used in the Zinin reduction, are known to selectively reduce one nitro group in a dinitro compound, particularly when one group is sterically hindered. This yields the key intermediate, 3-amino-4-methyl-2-nitrotoluene.

Step 3: Oxidation of the Benzylic Methyl Group

The final step involves the oxidation of the methyl group on the aromatic ring to a carboxylic acid. A strong oxidizing agent, such as potassium permanganate (KMnO₄) under basic conditions, is effective for this transformation. The aromatic ring, particularly when substituted with electron-withdrawing groups like the nitro group, is resistant to oxidation. The reaction mixture is heated to drive the reaction to completion, followed by an acidic workup to protonate the carboxylate salt and precipitate the final product, this compound. This oxidation method is a standard procedure for converting alkylbenzenes to benzoic acids.[5]

Experimental Protocols

Safety Precaution: These protocols involve strong acids, oxidizing agents, and potentially exothermic reactions. All procedures must be conducted in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including safety goggles, lab coat, and acid-resistant gloves.

Protocol 4.1: Synthesis of 4-Methyl-2,3-dinitrotoluene

-

Reaction Setup: In a 250 mL three-necked round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a thermometer, add 70 mL of concentrated sulfuric acid (98%). Cool the flask in an ice-salt bath to 0-5 °C.

-

Addition of Reactant: Slowly add 2-nitrotoluene (13.7 g, 0.1 mol) to the cooled sulfuric acid while maintaining the temperature below 10 °C.

-

Preparation of Nitrating Mixture: In a separate beaker, carefully prepare the nitrating mixture by adding 15 mL of concentrated nitric acid (68%) to 15 mL of concentrated sulfuric acid. Cool this mixture in an ice bath.

-

Nitration: Add the cold nitrating mixture dropwise from the dropping funnel to the 2-nitrotoluene solution over 1 hour. Critically, maintain the reaction temperature between 5-15 °C throughout the addition.

-

Reaction Completion: After the addition is complete, allow the mixture to stir for an additional 2 hours, letting it slowly warm to room temperature.

-

Work-up: Carefully pour the reaction mixture onto 500 g of crushed ice with vigorous stirring. A yellow precipitate will form.

-

Purification: Collect the solid product by vacuum filtration and wash thoroughly with cold water until the filtrate is neutral. Recrystallize the crude product from ethanol to yield pure 4-methyl-2,3-dinitrotoluene.

Protocol 4.2: Synthesis of 3-Amino-4-methyl-2-nitrotoluene

-

Reaction Setup: In a 500 mL round-bottom flask equipped with a reflux condenser and magnetic stirrer, prepare a solution of sodium sulfide nonahydrate (Na₂S·9H₂O) (24.0 g, 0.1 mol) in 150 mL of 50% aqueous ethanol.

-

Addition of Reactant: Add the 4-methyl-2,3-dinitrotoluene (18.2 g, 0.1 mol) to the sulfide solution.

-

Reaction: Heat the mixture to reflux and maintain for 3-4 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

-

Work-up: After cooling to room temperature, pour the reaction mixture into 400 mL of cold water. The product will precipitate.

-

Purification: Filter the resulting solid, wash with water, and dry under vacuum. The crude product can be further purified by column chromatography (silica gel, ethyl acetate/hexane gradient) to isolate the desired 3-amino-4-methyl-2-nitrotoluene.

Protocol 4.3: Synthesis of this compound

-

Reaction Setup: In a 1 L three-necked flask equipped with a mechanical stirrer and reflux condenser, suspend the 3-amino-4-methyl-2-nitrotoluene (16.6 g, 0.1 mol) in 300 mL of water containing sodium hydroxide (8.0 g, 0.2 mol).

-

Addition of Oxidant: Gently heat the mixture to 80-90 °C. Over 2-3 hours, add a solution of potassium permanganate (KMnO₄) (31.6 g, 0.2 mol) in 200 mL of warm water in small portions. The purple color of the permanganate will disappear as it reacts.

-

Reaction Completion: After the addition is complete, continue heating and stirring for an additional 2 hours or until the purple color no longer fades, indicating the consumption of the starting material.

-

Work-up: Cool the reaction mixture and filter off the brown manganese dioxide (MnO₂) precipitate. Wash the precipitate with a small amount of hot water.

-

Precipitation: Combine the filtrate and washings and cool in an ice bath. Slowly acidify the clear solution by adding concentrated hydrochloric acid dropwise until the pH is approximately 3-4.

-

Purification: The target compound will precipitate as a solid. Collect the product by vacuum filtration, wash with a small amount of cold water, and dry in a vacuum oven at 60 °C.

Data & Characterization Summary

The following table summarizes the key parameters for the proposed synthesis. Expected yields are estimates based on similar transformations and may vary.

| Step | Reaction | Key Reagents | Conditions | Expected Yield |

| 1 | Nitration | 2-Nitrotoluene, HNO₃, H₂SO₄ | 5-15 °C, 3 hours | 75-85% |

| 2 | Selective Reduction | 4-Methyl-2,3-dinitrotoluene, Na₂S·9H₂O | Reflux, 3-4 hours | 50-65% |

| 3 | Oxidation | 3-Amino-4-methyl-2-nitrotoluene, KMnO₄ | 80-90 °C, 4-5 hours | 70-80% |

Product Characterization: The identity and purity of the final product should be confirmed using standard analytical techniques:

-

¹H and ¹³C NMR: To confirm the chemical structure and substitution pattern.

-

FT-IR Spectroscopy: To identify characteristic functional groups (-COOH, -NH₂, -NO₂).

-

Mass Spectrometry: To confirm the molecular weight.

-

Melting Point: To assess purity.

Conclusion

This guide details a logical and scientifically sound three-step pathway for the synthesis of this compound. By carefully selecting the starting material and the sequence of reactions, this strategy effectively navigates the complex regiochemical challenges posed by the target's substitution pattern. The protocol leverages controlled nitration, sterically-influenced selective reduction, and robust benzylic oxidation to provide a clear and actionable route for researchers and drug development professionals to access this valuable chemical intermediate.

References

Sources

- 1. nbinno.com [nbinno.com]

- 2. CN103408430A - Synthesis method of 2-methyl-4-nitrobenzoic acid - Google Patents [patents.google.com]

- 3. researchgate.net [researchgate.net]

- 4. CN108129322B - Synthetic method of 2-nitro-3-methylbenzoic acid - Google Patents [patents.google.com]

- 5. CN105218375A - A kind of synthetic method of 2-methyl-4-nitrobenzoic acid - Google Patents [patents.google.com]

An In-depth Technical Guide to the Solubility of 3-Amino-4-methyl-2-nitrobenzoic Acid in Organic Solvents

Abstract

The solubility of active pharmaceutical ingredients (APIs) and key chemical intermediates is a cornerstone of process chemistry, formulation development, and drug discovery.[1][2][3] This guide provides a comprehensive technical overview of the solubility characteristics of 3-Amino-4-methyl-2-nitrobenzoic acid (C₈H₈N₂O₄), a vital building block in organic synthesis. While specific, quantitative solubility data for this compound is not extensively published, this document outlines the foundational principles governing its solubility based on its physicochemical properties. More importantly, it delivers a robust, field-proven experimental protocol for researchers to accurately determine its solubility in a range of organic solvents. This guide is intended for researchers, chemists, and drug development professionals who require a deep, practical understanding of solubility determination to facilitate process optimization, purification, and formulation design.

Introduction: The Critical Role of Solubility

This compound is a substituted aromatic carboxylic acid featuring a unique combination of functional groups: an acidic carboxyl group (-COOH), a basic amino group (-NH₂), a non-polar methyl group (-CH₃), and a polar nitro group (-NO₂). This structural complexity makes it a versatile intermediate but also presents challenges in predicting its behavior in different solvent systems.

Understanding the solubility of a compound is paramount for several reasons:

-

Process Development: Selecting an appropriate solvent is crucial for optimizing reaction yields, controlling reaction kinetics, and facilitating product isolation and purification through crystallization.[3]

-

Drug Discovery & Formulation: For pharmaceutical applications, solubility directly impacts a drug's bioavailability and absorption.[1][4] Early assessment of solubility helps in identifying potential formulation challenges and selecting suitable excipients.[4]

-

Analytical Method Development: Knowledge of solubility is essential for preparing stock solutions, developing chromatographic methods (like HPLC), and ensuring accurate quantification.

This guide provides the necessary framework to empirically determine and interpret the solubility of this compound, empowering scientists to make informed decisions in their research and development endeavors.

Physicochemical Profile and Expected Solubility Behavior

The solubility of a solute in a given solvent is governed by the principle of "like dissolves like," which relates to the polarity of the molecules.[5] The structure of this compound provides key insights into its expected solubility.

-

Molecular Formula: C₈H₈N₂O₄

-

Molecular Weight: 196.16 g/mol [6]

-

Functional Groups:

-

Carboxylic Acid (-COOH): A polar, acidic group capable of hydrogen bonding (both donating and accepting).

-

Amino Group (-NH₂): A polar, basic group that is a strong hydrogen bond donor.

-

Nitro Group (-NO₂): A highly polar group that is a hydrogen bond acceptor.

-

Aromatic Ring & Methyl Group (-CH₃): A non-polar moiety.

-

The presence of multiple polar, hydrogen-bonding functional groups suggests that This compound will exhibit higher solubility in polar organic solvents . Solvents that are polar protic (e.g., methanol, ethanol) and polar aprotic (e.g., DMSO, DMF, acetone) are expected to be effective. Conversely, its solubility in non-polar solvents (e.g., hexane, toluene) is predicted to be low.

Context from Structurally Related Compounds

Direct, peer-reviewed quantitative solubility data for this compound is scarce. However, examining data from structurally analogous compounds can provide a valuable predictive framework.

-

3-Methyl-2-nitrobenzoic Acid: A study reported its solubility in nine organic solvents, with the mole fraction solubility increasing with temperature. The solubility order was: 1,4-dioxane > acetone > NMP > methanol > ethanol > (ethyl acetate, isopropanol) > n-propanol > acetonitrile.[7] This highlights the effectiveness of polar aprotic and protic solvents.

-

3-Methyl-4-nitrobenzoic Acid: Technical data indicates it is soluble in ethanol and DMSO but only sparingly soluble in cold water.[8]

-

2-Amino-3-methylbenzoic Acid: Its solubility was determined across twelve solvents, with the following order: 1,4-dioxane > acetone > 2-butanone > ethyl acetate > acetonitrile > methanol > ethanol > 1-propanol > 1-butanol > 2-propanol > toluene > cyclohexane.[9]

This comparative data strongly supports the hypothesis that this compound will follow a similar trend, favoring polar solvents capable of interacting with its functional groups.

Recommended Experimental Protocol for Solubility Determination

To obtain reliable and reproducible data, a standardized methodology is essential. The isothermal shake-flask method is the gold-standard for determining equilibrium solubility and is described in detail below.[10][11]

Principle

The method involves agitating an excess amount of the solid compound in a specific solvent at a constant temperature until equilibrium is achieved. At equilibrium, the solution is saturated, and the concentration of the dissolved solute represents its solubility under those conditions.

Materials and Equipment

-

Solute: High-purity this compound.

-

Solvents: A selection of analytical-grade organic solvents (e.g., methanol, ethanol, acetone, acetonitrile, ethyl acetate, DMSO, toluene).

-

Equipment:

-

Analytical balance

-

Scintillation vials or sealed glass containers

-

Temperature-controlled orbital shaker

-

Centrifuge

-

Syringe filters (0.22 µm, solvent-compatible, e.g., PTFE)

-

Volumetric flasks and pipettes

-

High-Performance Liquid Chromatography (HPLC) system with a UV detector or a UV-Vis spectrophotometer.

-

Visualization of the Experimental Workflow

Caption: Workflow for the isothermal shake-flask solubility determination method.

Step-by-Step Methodology

-

Preparation of Saturated Solutions: Add an excess amount of this compound to a series of vials, each containing a known volume of a different organic solvent.[11] The presence of undissolved solid at the end of the experiment is crucial, as it visually confirms that saturation has been achieved.

-

Equilibration: Tightly seal the vials to prevent solvent evaporation. Place them in an orbital shaker set to a constant temperature (e.g., 25°C or 37°C). Agitate the samples for a sufficient period (typically 24 to 48 hours) to ensure the system reaches thermodynamic equilibrium.[10][11]

-

Sample Collection and Preparation: After equilibration, stop the shaker and allow the vials to stand undisturbed until the excess solid has fully settled. Carefully withdraw a precise volume of the clear supernatant. This is a critical step: Immediately filter the supernatant through a 0.22 µm syringe filter into a clean vial.[11] This removes any microscopic solid particles that could otherwise lead to an overestimation of solubility.

-

Analysis and Quantification:

-

Accurately dilute the filtered solution with a suitable solvent to a concentration that falls within the linear range of your analytical instrument.

-

Prepare a calibration curve using standard solutions of this compound at known concentrations.

-

Quantify the concentration of the compound in the diluted sample using a validated HPLC or UV-Vis spectrophotometry method.[11]

-

Calculate the original solubility in the solvent by accounting for the dilution factor. The results are typically expressed in mg/mL or mol/L.

-

Data Presentation and Interpretation

All quantitative data should be summarized in a clear, structured table to facilitate comparison and analysis.

Illustrative Data Table Format

| Solvent | Solvent Type | Dielectric Constant (20°C) | Solubility at 25°C (mg/mL) | Molar Solubility at 25°C (mol/L) |

| Methanol | Polar Protic | 32.7 | Experimental Value | Calculated Value |

| Ethanol | Polar Protic | 24.6 | Experimental Value | Calculated Value |

| Acetone | Polar Aprotic | 20.7 | Experimental Value | Calculated Value |

| Acetonitrile | Polar Aprotic | 37.5 | Experimental Value | Calculated Value |

| Ethyl Acetate | Polar Aprotic | 6.0 | Experimental Value | Calculated Value |

| Toluene | Non-Polar | 2.4 | Experimental Value | Calculated Value |

| Hexane | Non-Polar | 1.9 | Experimental Value | Calculated Value |

Factors Influencing Solubility

Interpreting the experimental data requires considering the interplay of various factors.

Caption: Key factors influencing the solubility of an organic compound.

-

Solvent Polarity: As discussed, a direct correlation between solvent polarity and the solubility of this compound is expected. Polar solvents will effectively solvate the polar functional groups.

-

Temperature: For most solid compounds, solubility increases with temperature.[5][12] This relationship is important for crystallization processes, where a compound is dissolved in a hot solvent and precipitates upon cooling.

-

pH (in aqueous or protic systems): As an amphoteric molecule, the compound's charge state will change with pH. In acidic conditions, the amino group will be protonated (-NH₃⁺), while in alkaline conditions, the carboxylic acid will be deprotonated (-COO⁻). Both ionized forms are significantly more water-soluble than the neutral form.

Conclusion

While published quantitative data on the solubility of this compound in organic solvents is limited, its molecular structure provides a strong basis for predicting its behavior. It is expected to be most soluble in polar protic and aprotic solvents and poorly soluble in non-polar media. This technical guide provides the essential theoretical background and, most critically, a robust, step-by-step experimental protocol based on the industry-standard shake-flask method. By following this self-validating methodology, researchers in process chemistry and drug development can generate the accurate and reliable solubility data required for successful project advancement.

References

- Semantic Scholar. (n.d.). Solubility determination of barely aqueous-soluble organic solids.

- Scribd. (n.d.). Procedure For Determining Solubility of Organic Compounds.

- Chemistry For Everyone. (2025, February 11). How To Determine Solubility Of Organic Compounds? [Video]. YouTube.

- Rheolution. (n.d.). Measuring the solubility of pharmaceutical compounds using NEPHEL.O.

- ResearchGate. (2025, August 7). Determination and prediction of solubilities of active pharmaceutical ingredients in selected organic solvents.

- PubChem. (n.d.). This compound.

- WuXi AppTec. (2024, April 4). 4 Ways Drug Solubility Testing Helps Discovery & Development.

- Cengage Learning. (n.d.). Identifying an Unknown Compound by Solubility, Functional Group Tests and Spectral Analysis.

- (n.d.). EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS.

- Solubility of Things. (n.d.). 3-Methyl-2-nitrobenzoic acid.

- Unipd. (2024, May 18). Predicting drug solubility in organic solvents mixtures.

- Lund University Publications. (n.d.). Methods for measurement of solubility and dissolution rate of sparingly soluble drugs.

- PubChem. (n.d.). 4-(Methylamino)-3-nitrobenzoic acid.

- (n.d.). 3-Methyl-4-nitrobenzoic Acid: Technical Data Sheet & Application Insights.

- Benchchem. (n.d.). Solubility Profile of 2-Amino-6-methyl-4-nitrobenzoic Acid: A Technical Guide.

- ResearchGate. (2018, July 19). Thermodynamic Modelling for Solubility of 3-Methyl-2-nitrobenzoic Acid in Nine Organic Solvents from T (283.15–318.15 K) and Dissolution Properties.

- ResearchGate. (n.d.). Solubility, Model Correlation, and Solvent Effect of 2-Amino-3-methylbenzoic Acid in 12 Pure Solvents.

Sources

- 1. rheolution.com [rheolution.com]

- 2. researchgate.net [researchgate.net]

- 3. research.unipd.it [research.unipd.it]

- 4. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]

- 5. youtube.com [youtube.com]

- 6. 4-(Methylamino)-3-nitrobenzoic acid | C8H8N2O4 | CID 283475 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. nbinno.com [nbinno.com]

- 9. researchgate.net [researchgate.net]

- 10. lup.lub.lu.se [lup.lub.lu.se]

- 11. benchchem.com [benchchem.com]

- 12. solubilityofthings.com [solubilityofthings.com]

An In-depth Technical Guide to the Molecular Structure and Conformation of 3-Amino-4-methyl-2-nitrobenzoic acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of the molecular structure and conformational properties of 3-Amino-4-methyl-2-nitrobenzoic acid (C₈H₈N₂O₄), a substituted aromatic compound with significant potential in medicinal chemistry and materials science. While direct experimental data for this specific molecule is limited, this document synthesizes information from closely related analogs, theoretical principles, and spectroscopic data of its isomers to present a holistic understanding of its structural characteristics. The guide delves into the intramolecular forces governing its conformation, predicted spectroscopic signatures, and plausible synthetic routes, offering valuable insights for researchers engaged in its study and application.

Introduction: The Significance of Substituted Benzoic Acids

Substituted benzoic acids are a cornerstone of modern organic chemistry, serving as versatile building blocks for a wide array of functional molecules. The strategic placement of various functional groups on the benzene ring allows for the fine-tuning of physicochemical properties such as acidity, reactivity, and biological activity. This compound is a compelling example of a polysubstituted benzoic acid, featuring an amino group, a methyl group, and a nitro group arranged in a sterically crowded ortho-para relationship to the carboxylic acid function. This unique arrangement is predicted to give rise to distinct conformational preferences and reactivity patterns, making it a molecule of interest for applications in drug discovery and the development of novel materials.

Molecular Structure and Conformational Analysis

The spatial arrangement of the functional groups in this compound is dictated by a complex interplay of electronic and steric effects. The core of its structure is a benzene ring, to which a carboxylic acid group, an amino group, a methyl group, and a nitro group are attached.

The "Ortho Effect" and Intramolecular Hydrogen Bonding

The presence of substituents at the ortho position to a carboxylic acid group on a benzene ring is known to significantly influence its acidity and conformation, a phenomenon often referred to as the "ortho effect"[1][2]. In the case of this compound, the amino and nitro groups are ortho to the carboxylic acid. This steric crowding forces the carboxylic acid group to twist out of the plane of the benzene ring, which can inhibit resonance between the carboxyl group and the aromatic system, thereby increasing its acidity compared to its meta and para isomers[1].

Furthermore, the proximity of the amino and nitro groups to the carboxylic acid creates the potential for intramolecular hydrogen bonding. Specifically, a hydrogen bond can form between a hydrogen atom of the amino group and an oxygen atom of the adjacent nitro group, or between the acidic proton of the carboxylic acid and an oxygen of the nitro group. Such intramolecular hydrogen bonds can significantly stabilize specific conformations and influence the molecule's overall shape and reactivity[3][4]. In similar ortho-substituted nitrobenzoic acids, intramolecular hydrogen bonding has been observed to play a crucial role in determining the crystal packing and molecular conformation[5].

Predicted Conformation

Based on the analysis of related structures and theoretical principles, the preferred conformation of this compound is likely to be non-planar. The steric hindrance between the ortho substituents and the carboxylic acid group will likely cause the carboxyl group to be rotated out of the plane of the benzene ring. The dihedral angle of this rotation would be a key determinant of the molecule's overall three-dimensional structure. Computational modeling, such as Density Functional Theory (DFT) calculations, would be invaluable in predicting the most stable conformers and quantifying the energetic barriers between them.

Synthesis and Reactivity

Proposed Synthetic Pathway

A logical approach to the synthesis of this compound would involve the nitration of 3-amino-4-methylbenzoic acid. The amino group is a strong activating group and an ortho-, para-director, while the carboxylic acid is a deactivating group and a meta-director. The methyl group is a weak activating group and an ortho-, para-director. The directing effects of these substituents would need to be carefully considered to achieve the desired regioselectivity.

A potential synthetic workflow is outlined below:

Caption: Proposed synthetic workflow for this compound.

Experimental Protocol: Nitration of an Aromatic Ring (General Procedure)

-

Step 1: Preparation of the Nitrating Mixture: Carefully add concentrated nitric acid dropwise to an equal volume of concentrated sulfuric acid in a flask cooled in an ice bath. Maintain the temperature below 10 °C.

-

Step 2: Reaction: Dissolve the starting material (3-amino-4-methylbenzoic acid) in a suitable solvent (e.g., concentrated sulfuric acid) in a separate flask, also cooled in an ice bath.

-

Step 3: Addition: Slowly add the prepared nitrating mixture to the solution of the starting material, ensuring the temperature remains low to control the reaction rate and prevent side reactions.

-

Step 4: Quenching and Isolation: After the reaction is complete, pour the reaction mixture onto crushed ice to precipitate the product.

-

Step 5: Purification: Collect the crude product by filtration, wash with cold water, and purify by recrystallization from an appropriate solvent.

Note: This is a generalized protocol and would require optimization for the specific substrate. The regioselectivity of the nitration would need to be confirmed by spectroscopic analysis.

Reactivity

The presence of multiple functional groups imparts a rich reactivity profile to this compound. The amino group can undergo diazotization, acylation, and alkylation. The carboxylic acid can be converted to esters, amides, and acid chlorides. The nitro group can be reduced to an amino group, opening up further avenues for derivatization. The aromatic ring itself is susceptible to further electrophilic substitution, although the existing substituents will influence the position of any incoming electrophile.

Spectroscopic Characterization (Predicted)

Direct experimental spectroscopic data for this compound is not widely available. However, by analyzing the spectra of its isomers and related compounds, we can predict the key features of its NMR, IR, and Mass spectra.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the methyl protons, and the protons of the amino and carboxylic acid groups. The chemical shifts and coupling patterns of the aromatic protons will be indicative of their substitution pattern. The methyl group should appear as a singlet. The amino and carboxylic acid protons will likely appear as broad singlets, and their chemical shifts may be solvent-dependent.

¹³C NMR: The carbon NMR spectrum will display signals for each of the eight unique carbon atoms in the molecule. The chemical shifts of the aromatic carbons will be influenced by the electron-donating and electron-withdrawing nature of the substituents.

| Predicted ¹H and ¹³C NMR Data |

| ¹H NMR (Predicted) |

| Chemical Shift (ppm) |

| ~7.0-8.0 |

| ~5.0-6.0 |

| ~2.2-2.5 |

| >10.0 |

| ¹³C NMR (Predicted) |

| Chemical Shift (ppm) |

| ~165-175 |

| ~110-150 |

| ~15-25 |

Note: Predicted chemical shifts are approximate and can vary based on the solvent and other experimental conditions. Data is inferred from related structures.

Infrared (IR) Spectroscopy

The IR spectrum will exhibit characteristic absorption bands for the various functional groups present in the molecule.

| Predicted Infrared (IR) Spectroscopy Data |

| Wavenumber (cm⁻¹) |

| 3400-3200 |

| 3300-2500 |

| ~1700 |

| ~1620 |

| ~1530 |

| ~1350 |

| ~1300 |

Note: Predicted wavenumbers are based on typical ranges for these functional groups.

Mass Spectrometry (MS)

The mass spectrum, likely obtained using electron ionization (EI), would show a molecular ion peak ([M]⁺) corresponding to the molecular weight of the compound (196.16 g/mol ). The fragmentation pattern would provide further structural information, with characteristic losses of H₂O, NO₂, and COOH groups.

| Predicted Mass Spectrometry Data |

| m/z |

| 196 |

| 179 |

| 150 |

| 151 |

Note: Fragmentation patterns are predictive and would need experimental verification.

Applications and Future Directions

The unique structural features of this compound make it a promising candidate for various applications:

-

Drug Development: As a scaffold, it can be elaborated to synthesize novel heterocyclic compounds with potential therapeutic activities. The presence of multiple functional groups allows for the generation of diverse chemical libraries for high-throughput screening.

-

Materials Science: The molecule's polarity and potential for hydrogen bonding could be exploited in the design of new organic materials with specific optical or electronic properties.

-

Intermediate in Organic Synthesis: It can serve as a key intermediate in the multi-step synthesis of more complex target molecules.

Future research should focus on the development of an efficient and regioselective synthesis of this compound. Detailed experimental characterization, including X-ray crystallography, would provide definitive insights into its solid-state conformation. Furthermore, computational studies could elucidate its conformational landscape in different solvent environments and guide the design of new derivatives with tailored properties.

Conclusion

This compound represents a fascinating and underexplored molecule with considerable potential. This technical guide, by synthesizing available data from related compounds and leveraging fundamental chemical principles, provides a robust framework for understanding its molecular structure and conformation. The interplay of steric hindrance and intramolecular hydrogen bonding is predicted to be a key determinant of its properties. While further experimental and computational work is necessary to fully elucidate its characteristics, this guide serves as a valuable resource for researchers poised to unlock the potential of this intriguing substituted benzoic acid.

References

-

National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 5077335, this compound. Retrieved from [Link].

-

Tas, M., et al. (2011). 2-Amino-5-nitrobenzoic acid. Acta Crystallographica Section E: Structure Reports Online, 67(Pt 3), o643. Retrieved from [Link].

- Qingtongxia City Jiahua Chemical Co Ltd (2017). The preparation method of the aminobenzoic acid of 3 methyl 4. Google Patents, CN106831460A.

-

Wikipedia contributors. (2023). Ortho effect. Wikipedia, The Free Encyclopedia. Retrieved from [Link].

-

Fales, H. M., et al. (1966). Intramolecular hydrogen bonding in ortho-substituted benzoic acids. Journal of the American Chemical Society, 88(23), 5544–5549. Retrieved from [Link].

-

Chemistry Stack Exchange. (2018). Effect of H-bonding on o-nitrobenzoic acid. Retrieved from [Link].

-

Reva, I., et al. (2020). Structural Aspects of the Ortho Chloro- and Fluoro- Substituted Benzoic Acids: Implications on Chemical Properties. Molecules, 25(21), 4933. Retrieved from [Link].

-

Oomens, J., et al. (2009). Amine vs. carboxylic acid protonation in ortho-, meta-, and para-aminobenzoic acid: An IRMPD spectroscopy study. The Journal of Physical Chemistry A, 113(5), 857–865. Retrieved from [Link].

-

Khan Academy. (2022). How does ortho-effect work in benzoic acids? | Acidic and Basic strength [Video]. YouTube. Retrieved from [Link]. (Note: A placeholder URL is used as the original may not be persistent. The content is based on the provided transcript.)

Sources

An In-depth Technical Guide to the Reactivity of the Amino Group in 3-Amino-4-methyl-2-nitrobenzoic acid

Introduction

3-Amino-4-methyl-2-nitrobenzoic acid is a highly functionalized aromatic compound that serves as a pivotal intermediate in the synthesis of complex organic molecules, particularly in the realms of medicinal chemistry and materials science.[1] Its utility stems from the differential reactivity of its constituent functional groups—an amino group, a methyl group, a nitro group, and a carboxylic acid. Understanding the nuanced reactivity of the amino group is paramount for researchers aiming to leverage this molecule's synthetic potential. The reactivity of this primary aromatic amine is not straightforward; it is profoundly modulated by the electronic and steric influences of its neighboring substituents on the benzene ring. This guide provides a detailed exploration of these factors, offering field-proven insights into the chemical behavior of the amino group and practical protocols for its transformation.

Molecular Structure and Substituent Effects

The reactivity of the amino group in this compound is a direct consequence of its molecular architecture. The interplay between electron-donating and electron-withdrawing groups, coupled with steric constraints, dictates the nucleophilicity and basicity of the nitrogen atom.

-

Amino Group (-NH₂): As a primary aromatic amine, the amino group possesses a lone pair of electrons on the nitrogen atom. In an unsubstituted aniline, this lone pair is delocalized into the benzene ring through resonance, making the group an activator and an ortho-, para-director for electrophilic aromatic substitution.[2][3]

-

Nitro Group (-NO₂): Positioned ortho to the amino group, the nitro group is a powerful electron-withdrawing substituent due to both strong resonance (-R) and inductive (-I) effects. This significantly deactivates the aromatic ring and drastically reduces the electron density on the amino nitrogen.

-

Carboxylic Acid Group (-COOH): Located meta to the amino group, the carboxylic acid is another electron-withdrawing group, primarily through its inductive effect (-I).[3] This further diminishes the basicity and nucleophilicity of the amino group.

-

Methyl Group (-CH₃): Situated ortho to the amino group, the methyl group is weakly electron-donating through an inductive effect (+I).[4] However, its more significant contribution is steric hindrance, which can physically impede the approach of reagents to the amino nitrogen.[5]

The cumulative effect is a significant reduction in the amino group's reactivity compared to simpler anilines. The strong electron-withdrawing environment makes the nitrogen lone pair less available for donation, thereby decreasing its basicity and nucleophilicity.

Caption: Electronic and steric effects on the amino group.

Reactivity Profile and Key Transformations

The unique electronic and steric environment of the amino group in this compound governs its participation in various chemical reactions.

Basicity and Nucleophilicity

Acylation and Alkylation

Acylation of the amino group, for instance with acetic anhydride or acyl chlorides, is a common transformation. However, due to the reduced nucleophilicity, this reaction may require elevated temperatures or the use of a catalyst to proceed at a reasonable rate.[6] Similarly, alkylation reactions are also expected to be challenging. The steric hindrance imposed by the adjacent methyl and nitro groups further complicates these transformations, particularly with bulky acylating or alkylating agents.[5]

Diazotization and Sandmeyer Reactions

Despite its reduced basicity, the amino group can undergo diazotization to form a diazonium salt. This reaction, typically carried out by treating the amine with nitrous acid (generated in situ from sodium nitrite and a strong acid like HCl or H₂SO₄) at low temperatures, is one of the most powerful transformations of primary aromatic amines.[7]

The resulting diazonium salt is a valuable intermediate that can be converted into a wide array of functional groups through Sandmeyer or related reactions.[8] This two-step sequence allows for the replacement of the amino group with halides (-Cl, -Br, -I), cyano (-CN), hydroxyl (-OH), and other functionalities, opening up diverse synthetic pathways.[7][9]

Synthesis of Heterocyclic Systems

A significant application of this molecule is in the synthesis of heterocyclic compounds.[10] The strategic placement of the amino, carboxyl, and nitro groups facilitates intramolecular cyclization reactions. For example, reduction of the nitro group to a second amino group can create a diamine precursor, which can then react with the carboxylic acid (or its derivative) to form fused heterocyclic systems like benzodiazepines or quinazolines.[1] These scaffolds are of great interest in drug development.

Experimental Protocols and Data

The following sections provide a representative experimental protocol and comparative data to contextualize the reactivity of the target molecule.

Protocol: Diazotization and Subsequent Hydrolysis to a Phenol

This protocol describes a general procedure for converting the amino group into a hydroxyl group via a diazonium salt intermediate. This self-validating system relies on the complete consumption of the starting amine, which can be monitored by Thin Layer Chromatography (TLC), and the evolution of nitrogen gas upon heating the diazonium salt solution.

Step-by-Step Methodology:

-

Dissolution: Suspend this compound (1.0 eq) in a dilute aqueous solution of a strong acid (e.g., 1.5 M H₂SO₄) in a flask. The amount of acid should be sufficient to protonate the amino group and act as a catalyst.

-

Cooling: Cool the suspension to 0-5 °C in an ice-salt bath with vigorous stirring. Maintaining this low temperature is critical to ensure the stability of the diazonium salt to be formed.[8]

-

Nitrite Addition: Prepare a solution of sodium nitrite (NaNO₂, 1.1 eq) in a minimal amount of cold water. Add this solution dropwise to the cold amine suspension. The rate of addition should be controlled to keep the temperature below 5 °C.

-

Diazotization: Stir the reaction mixture at 0-5 °C for 30-60 minutes after the addition is complete. The formation of the diazonium salt is usually indicated by the dissolution of the solid starting material.

-

Decomposition/Hydrolysis: To convert the diazonium salt to the corresponding phenol, gently heat the solution. The mixture can be added slowly to a hot (e.g., 50-60 °C) aqueous solution. Vigorous evolution of nitrogen gas (N₂) will be observed. The reaction is complete when gas evolution ceases.

-

Work-up and Isolation: Cool the reaction mixture to room temperature. The phenolic product may precipitate. The product can be isolated by filtration or by extraction with a suitable organic solvent (e.g., ethyl acetate).

-

Purification: The crude product can be purified by recrystallization from an appropriate solvent system.[11]

Caption: Experimental workflow for diazotization-hydrolysis.

Comparative Reactivity Data

To illustrate the impact of the substituents, the following table compares the basicity of related aniline derivatives. A higher pKa value indicates a stronger base.

| Compound | Key Substituents | pKa of Conjugate Acid (in water) | Expected Relative Reactivity of Amino Group |

| Aniline | None | ~4.6[2] | High (Baseline) |

| 4-Methylaniline (p-Toluidine) | Activating -CH₃ (para) | ~5.1 | Very High |

| 3-Aminobenzoic acid | Deactivating -COOH (meta) | ~3.1 | Low |

| 4-Nitroaniline | Deactivating -NO₂ (para) | ~1.0[2] | Very Low |

| This compound | Deactivating -NO₂ (ortho)Deactivating -COOH (meta)Activating -CH₃ (ortho) | Not Available (Predicted < 1.0) | Extremely Low |

Data sourced from publicly available databases and chemical literature. The pKa for the target compound is an educated prediction based on substituent effects.

Conclusion

The reactivity of the amino group in this compound is a compelling case study in physical organic chemistry. Its nucleophilicity is severely attenuated by the powerful electron-withdrawing effects of the ortho-nitro and meta-carboxyl groups. This electronic deactivation is further compounded by steric shielding from the adjacent nitro and methyl substituents. Despite this diminished reactivity, the amino group remains a synthetically versatile handle, particularly for diazotization reactions, which unlock a plethora of subsequent transformations. For researchers and drug development professionals, a thorough understanding of these competing influences is essential for designing rational synthetic routes and effectively utilizing this valuable chemical building block.

References

-

Kolehmainen, E., et al. (2005). 13C-NMR Based Evaluation of the Electronic and Steric Interactions in Aromatic Amines. International Journal of Molecular Sciences, 6, 52-62. [Link][4][12]

-

Der Pharma Chemica. (n.d.). Investigation of amine inversion dynamics in ortho and meta substituted anilines by G3XMP2 theory. [Link]

-

Reddit. (2024). When 3-aminobenzoic acid reacts with HNO3/H2SO4 apparently it makes 5-amino-2,4-dinitrobenzoic acid. Can you help me understand why? [Link][3]

-

Němec, V., et al. (2025). The investigation of the steric hindrance of anilines by means of reactions with PCl3 and BCl3. RSC Publishing. [Link][5]

-

Farlow, A., & Krömer, J. (2016). Reactions with Aminobenzoic Acids via Diazonium Salts Open New Routes to Bio-Derived Aromatics. Scirp.org. [Link][8]

-

Farlow, A., & Krömer, J. (2016). Reactions with Aminobenzoic Acids via Diazonium Salts Open New Routes to Bio-Derived Aromatics. ResearchGate. [Link][9]

-

El-Hashash, M. A., et al. (n.d.). Aminoacids in the Synthesis of Heterocyclic Systems: The Synthesis of Triazinoquinazolinones, Triazepinoquinazolinones and Triazocinoquinazolinones of Potential Biological Interest. PubMed Central. [Link][10]

Sources

- 1. 3-Methyl-2-nitrobenzoic Acid | High Purity [benchchem.com]

- 2. Amine - Wikipedia [en.wikipedia.org]

- 3. reddit.com [reddit.com]

- 4. mdpi.com [mdpi.com]

- 5. The investigation of the steric hindrance of anilines by means of reactions with PCl 3 and BCl 3 - Dalton Transactions (RSC Publishing) DOI:10.1039/D5DT01182E [pubs.rsc.org]

- 6. benchchem.com [benchchem.com]

- 7. Diazotisation [organic-chemistry.org]

- 8. Reactions with Aminobenzoic Acids via Diazonium Salts Open New Routes to Bio-Derived Aromatics [scirp.org]

- 9. researchgate.net [researchgate.net]

- 10. Aminoacids in the Synthesis of Heterocyclic Systems: The Synthesis of Triazinoquinazolinones, Triazepinoquinazolinones and Triazocinoquinazolinones of Potential Biological Interest - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Organic Syntheses Procedure [orgsyn.org]

- 12. researchgate.net [researchgate.net]

A Technical Guide to Electrophilic Aromatic Substitution on 3-Amino-4-methyl-2-nitrobenzoic Acid: Regioselectivity, Reactivity, and Synthetic Protocols

Executive Summary

The regiochemical outcome of electrophilic aromatic substitution (EAS) on polysubstituted aromatic rings is a cornerstone of synthetic organic chemistry, particularly in the fields of medicinal chemistry and materials science. This guide provides an in-depth analysis of the factors governing EAS reactions on 3-amino-4-methyl-2-nitrobenzoic acid, a complex substrate featuring a dynamic interplay of activating and deactivating substituents. By dissecting the electronic and steric effects of the amino, methyl, nitro, and carboxyl groups, we predict the most probable sites for electrophilic attack. This whitepaper further presents detailed, field-proven protocols for key transformations such as halogenation, nitration, and sulfonation, while also addressing the inherent limitations of reactions like Friedel-Crafts alkylation and acylation on such a deactivated system. The methodologies and mechanistic rationale are designed to provide researchers, scientists, and drug development professionals with a robust framework for designing synthetic routes involving this or structurally related scaffolds.

Introduction to the Substrate and Electrophilic Aromatic Substitution

Electrophilic aromatic substitution (EAS) is a fundamental reaction class through which a hydrogen atom on an aromatic ring is replaced by an electrophile.[1][2] The reaction's feasibility and, more critically, its regioselectivity are profoundly influenced by the substituents already present on the ring.[1][2] These groups can either donate or withdraw electron density, thereby activating or deactivating the ring towards electrophilic attack, and directing incoming electrophiles to specific positions.[3][4]

The molecule this compound presents a particularly challenging and illustrative case study. It possesses four distinct substituents with competing electronic and steric demands:

-

Amino (-NH₂): A strongly activating, ortho-, para-directing group.[4][5][6]

-

Methyl (-CH₃): A weakly activating, ortho-, para-directing group.[6][7]

-

Nitro (-NO₂): A strongly deactivating, meta-directing group.[5][8][9][10]

-

Carboxylic Acid (-COOH): A moderately deactivating, meta-directing group.[11][12][13]

Understanding the cumulative effect of these groups is paramount for predicting reaction outcomes and designing successful synthetic strategies. This guide will systematically evaluate these effects to provide a predictive model for substitution on the two available positions on the ring: C5 and C6.

Predictive Analysis of Regioselectivity

The final regiochemical outcome is determined by the consensus, or lack thereof, of the directing effects of the existing substituents, tempered by steric considerations.

Individual Substituent Director Analysis

The directing influence of each group is rooted in a combination of inductive and resonance effects.

-

Amino Group (-NH₂ at C3): This is the most powerful group on the ring. Through resonance (+M effect), it donates its lone pair of electrons into the π-system, significantly increasing electron density at the ortho (C2, C4) and para (C6) positions.[4] Since C2 and C4 are already substituted, its powerful activating and directing influence is primarily focused on C6 .

-

Methyl Group (-CH₃ at C4): This group is a weak activator via an inductive effect (+I effect) and hyperconjugation, enriching the electron density of the ring, particularly at its ortho (C3, C5) and para (C1) positions. Its influence points towards C5 .

-

Nitro Group (-NO₂ at C2): A potent deactivating group, it withdraws electron density from the ring through both a strong inductive effect (-I) and a strong resonance effect (-M).[8][10][14] This deactivation is most pronounced at the ortho and para positions, making the meta positions (C4, C6) relatively less electron-deficient and thus the sites for attack.[9][10] It directs towards C6 .

-

Carboxylic Acid Group (-COOH at C1): This group is deactivating, primarily through a resonance-based electron withdrawal (-M effect) from the carbonyl group.[11][12] It directs incoming electrophiles to its meta positions (C3, C5), pointing towards C5 .

Synergistic and Antagonistic Effects

We can summarize the directing influences on the two available carbons, C5 and C6, in a table.

| Position for Substitution | Directing Substituent | Effect of Substituent | Rationale |

| C5 | -CH₃ (at C4) | Activating (Weak) | Ortho-director |

| -COOH (at C1) | Deactivating | Meta-director | |

| C6 | -NH₂ (at C3) | Activating (Strong) | Para-director |